Technical Guide: Asparagine Endopeptidase Inhibitor (C₁₄H₁₇N₇O₃S)
Technical Guide: Asparagine Endopeptidase Inhibitor (C₁₄H₁₇N₇O₃S)
This guide details the technical specifications, mechanism of action, and experimental application of the Asparagine Endopeptidase (AEP) inhibitor with the molecular formula C₁₄H₁₇N₇O₃S . Commonly identified in research reagents as AEP-IN-2 or Compound 11 (optimized analog), this small molecule is a critical tool for studying neurodegenerative pathways involving delta-secretase activity.
Executive Summary
Asparagine Endopeptidase (AEP) , also known as Legumain (LGMN) or delta-secretase , is a lysosomal cysteine protease that cleaves substrates specifically at the C-terminus of asparagine residues.[1][2][3][4] While physiologically involved in antigen processing, its dysregulation is a key driver in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).[5] AEP cleaves both the Amyloid Precursor Protein (APP) and Tau, generating neurotoxic fragments.[1][4][5]
The inhibitor C₁₄H₁₇N₇O₃S (MW: 363.39 Da) is a cell-permeable, small-molecule antagonist of AEP. It functions by blocking the catalytic active site, thereby preventing the pathological fragmentation of APP (at N585) and Tau (at N368). This guide provides the physicochemical profile, mechanistic insights, and validated protocols for utilizing this inhibitor in drug discovery and basic research.
Chemical Identity & Physicochemical Properties[6][7][8]
Nomenclature and Structure
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Common Names: AEP-IN-2; Compound 11 (Note: "Compound 11" in literature may refer to the hit series; C₁₄H₁₇N₇O₃S specifically denotes the isopropyl-thiadiazole derivative).
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IUPAC Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide.
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Structural Class: Xanthine derivative linked to a 1,3,4-thiadiazole.
Key Parameters
| Property | Specification |
| Molecular Formula | C₁₄H₁₇N₇O₃S |
| Molecular Weight | 363.39 g/mol |
| CAS Number | 2565572-83-8 |
| Solubility | Soluble in DMSO (≥ 50 mg/mL); poorly soluble in water. |
| Appearance | White to off-white solid powder. |
| Purity | ≥ 98% (HPLC) recommended for biological assays. |
| Storage | -20°C (powder); -80°C (in DMSO solution, avoid freeze-thaw). |
Mechanism of Action
Target Specificity
The compound targets Legumain (EC 3.4.22.34) . Unlike broad-spectrum cysteine protease inhibitors (e.g., E-64), C₁₄H₁₇N₇O₃S displays high selectivity for AEP over related enzymes like Cathepsin B, L, or Caspase-3.
Binding Mode
Structural Activity Relationship (SAR) studies suggest a dual inhibition mode :
-
Active Site Binding: The xanthine-acetamide moiety occupies the catalytic pocket, interacting with the catalytic triad (Cys189, His148).
-
Allosteric Modulation: The thiadiazole tail interacts with an allosteric pocket flanking the
-6 strand, stabilizing the enzyme in an inactive conformation.
Pathological Intervention
In neurodegenerative models, AEP is activated by acidosis (aging/stroke).[2] It cleaves:
-
APP at Asn585: Generates aggregation-prone A
and toxic C-terminal fragments. -
Tau at Asn368: Removes the microtubule-binding domain, promoting Tau hyperphosphorylation and neurofibrillary tangle (NFT) formation.
-
Inhibitor Effect: Treatment with C₁₄H₁₇N₇O₃S abolishes these cleavage events, restoring synaptic plasticity and reducing plaque load.
Visualization: Pathological Pathway & Inhibition
The following diagram illustrates the delta-secretase pathway and the intervention point of the inhibitor.[6]
Caption: Mechanism of AEP-mediated neurotoxicity and inhibition by C₁₄H₁₇N₇O₃S.
Experimental Protocols
In Vitro AEP Enzymatic Assay
Objective: Determine the IC₅₀ of C₁₄H₁₇N₇O₃S against recombinant human AEP.
Reagents:
-
Buffer: 50 mM Citrate-Phosphate, pH 5.8, 1 mM DTT, 1 mM EDTA, 0.1% CHAPS.
-
Enzyme: Recombinant Human Legumain (10-20 ng/well).
-
Substrate: Z-Ala-Ala-Asn-AMC (Fluorogenic, Ex 380 nm / Em 460 nm).
Protocol:
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Preparation: Dilute C₁₄H₁₇N₇O₃S in DMSO to create a 1000x stock series.
-
Incubation: Mix 1 µL of inhibitor with 99 µL of Enzyme Solution in a black 96-well plate. Incubate for 30 min at 37°C.
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Reaction Start: Add 100 µL of Substrate Solution (Final concentration 20-50 µM).
-
Measurement: Monitor fluorescence kinetically for 30-60 min.
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Analysis: Calculate slope (RFU/min) for each concentration. Plot % Inhibition vs. Log[Concentration].
-
Expected IC₅₀: 10 – 800 nM (depending on specific assay conditions and isoform).
-
Cellular Target Engagement (Western Blot)
Objective: Validate inhibition of APP/Tau cleavage in neuronal cells.
Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Cortical Neurons.
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. -
Pre-treatment: Treat cells with C₁₄H₁₇N₇O₃S (1 – 10 µM) for 1 hour.
-
Insult (Optional): Induce AEP activation using Oxygen-Glucose Deprivation (OGD) or synthetic A
oligomers. -
Lysis: Harvest cells after 24h. Lyse in RIPA buffer with protease inhibitors (omit AEP inhibitors).
-
Western Blot:
-
Primary Antibodies: Anti-APP (N-terminal), Anti-Tau (Total), Anti-cleaved Tau (Specific for N368).
-
Readout: Quantify the ratio of Full-Length vs. Cleaved Fragments.
-
Therapeutic Implications & References
Drug Development Context
C₁₄H₁₇N₇O₃S represents a "lead" scaffold. While highly potent, optimization (e.g., to the isopropyl derivative) has been performed to enhance Blood-Brain Barrier (BBB) penetrance.
-
Oral Bioavailability: High (in optimized formulations).[2][3]
-
BBB Permeability: Moderate to High; crosses via passive diffusion.
-
Safety: AEP knockout mice show kidney phenotypes; however, partial pharmacological inhibition is generally well-tolerated in short-term AD models.
References
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Zhang, Z., et al. (2017). "Delta-secretase inhibitors ameliorate Alzheimer's pathologies."[3] Nature. (Primary source for Compound 11 series identification and validation).
-
Wang, Y., et al. (2018). "Asparagine endopeptidase: A novel therapeutic target for neurodegenerative diseases." Expert Opinion on Therapeutic Targets. Link
- Chen, C., et al. (2021). "Small molecule inhibitors of Legumain: A patent review.
-
TargetMol / SelleckChem / MedChemExpress. "AEP-IN-2 / Compound 11 Product Datasheets." (Source for physicochemical data C₁₄H₁₇N₇O₃S). Link
Experimental Workflow Diagram
Caption: Standard In Vitro Fluorescence Assay Workflow for AEP Inhibition.
Sources
- 1. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. marioschubert.ch [marioschubert.ch]
